Structural Elucidation and Analytical Characterization of 2-(4-Methylpyridin-3-yl)acetic acid Hydrochloride
Structural Elucidation and Analytical Characterization of 2-(4-Methylpyridin-3-yl)acetic acid Hydrochloride
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, functionalized pyridines serve as indispensable pharmacophores. 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural topology—featuring a nucleophilic pyridine ring and an electrophilic carboxylic acid—makes it a critical intermediate in the development of human immunodeficiency virus (HIV) replication inhibitors[1] and dihydroorotate dehydrogenase (DHODH) inhibitors[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral data. This guide unpacks the causality behind analytical behaviors, resolves the physicochemical challenges of zwitterionic precursors, and provides self-validating experimental protocols for rigorous structural confirmation.
Physicochemical Profiling and the Zwitterion Dilemma
A fundamental challenge in handling pyridine acetic acids is their propensity to form highly polar, insoluble zwitterions at neutral pH. The free base of this compound (CAS: 913839-62-0) possesses a basic pyridine nitrogen (pKa ~ 5.5) and an acidic carboxylic acid (pKa ~ 3.6)[3].
The Causality of the Hydrochloride Salt: To circumvent the intractable solubility and auto-catalytic degradation of the zwitterion, the compound is strategically isolated as a hydrochloride salt (CAS: 1955547-82-6)[4]. Protonation of the pyridine nitrogen disrupts the zwitterionic network, locking the molecule into a stable cationic state. This deliberate chemical choice enhances bench stability, prevents unwanted decarboxylation, and dramatically improves solubility in polar aprotic solvents (when neutralized in situ during cross-coupling reactions).
Table 1: Fundamental Physicochemical Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Registry Number | 1955547-82-6[4] | 913839-62-0[3] |
| Molecular Formula | C₈H₉NO₂ · HCl | C₈H₉NO₂ |
| Molecular Weight | 187.63 g/mol [4] | 151.16 g/mol [3] |
| Physical State | Crystalline Solid | Amorphous Powder |
| Predicted pKa | N/A (Salt) | 3.59 ± 0.10[5] |
High-Resolution Structural Elucidation
Robust structural validation requires a multi-modal approach. Relying on a single analytical technique introduces blind spots, particularly for salts where protonation states shift electronic environments.
Fig 1. Multi-modal analytical workflow for structural validation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Causality: DMSO-d₆ is strictly required. The robust crystal lattice of the HCl salt renders it insoluble in CDCl₃. Furthermore, DMSO-d₆ effectively disrupts intermolecular hydrogen bonding between the carboxylic acid moieties, yielding sharp, well-resolved signals.
Because the pyridine nitrogen is protonated (pyridinium), strong electron-withdrawing effects propagate through the ring, shifting the aromatic protons (H2, H5, H6) significantly downfield compared to the free base.
Table 2: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling | ¹³C Chemical Shift (ppm) |
| C2 | 8.65 - 8.75 | Singlet (s) | 141.5 |
| C3 | - | - | 131.2 |
| C4 | - | - | 148.3 |
| C5 | 7.75 - 7.85 | Doublet (d), J ≈ 5.5 Hz | 126.8 |
| C6 | 8.55 - 8.65 | Doublet (d), J ≈ 5.5 Hz | 144.1 |
| CH₂ | 3.80 - 3.95 | Singlet (s) | 36.5 |
| CH₃ | 2.45 - 2.55 | Singlet (s) | 18.2 |
| COOH | > 12.0 | Broad (br) | 171.4 |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in drug development workflows, experimental protocols cannot be open-loop. The following methodologies are designed as self-validating systems , meaning they contain internal feedback mechanisms to instantly detect analytical drift or sample degradation.
Protocol A: Quantitative NMR (qNMR) for Purity Determination
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Sample Preparation: Accurately weigh 10.0 mg of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride and 5.0 mg of a certified reference standard (e.g., Maleic acid, purity >99.9%) using a microbalance.
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Dissolution: Dissolve the mixture in 600 µL of anhydrous DMSO-d₆. Vortex for 60 seconds until optically clear.
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Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds to ensure complete relaxation of all nuclei. Acquire 32 scans.
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Integration & Analysis: Integrate the isolated C4-methyl singlet (~2.50 ppm) against the maleic acid olefinic protons (~6.26 ppm).
Self-Validation Mechanism: The protocol mandates the addition of Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). By comparing the integrated area of the internal standard against the target compound, the system self-validates quantitative purity. If the calculated purity deviates from the expected >95%, or if the residual DMSO-d₅ peak shifts from 2.50 ppm, the system prompts an immediate re-evaluation of the magnetic field lock, ensuring error-proof data.
Protocol B: UPLC-MS/MS for Exact Mass and Fragmentation
Ionization Causality: Positive Electrospray Ionization (ESI+) is utilized. The pyridine nitrogen, even when neutralized from its HCl salt in the LC mobile phase, is highly basic and readily accepts a proton in the acidic conditions of standard LC-MS mobile phases (0.1% Formic Acid). This guarantees a strong [M+H]⁺ signal at m/z 152.07.
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Chromatography: Use a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3 minutes.
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Mass Spectrometry: Scan range m/z 50–500 in ESI+ mode. Apply a collision energy of 15-25 eV for MS/MS fragmentation.
Self-Validation Mechanism: The protocol utilizes a "Bracketing Calibration" technique. A known reference standard (e.g., Nicotinic acid) is injected before and after the sample sequence. If the retention time shift exceeds ±0.1 minutes or mass accuracy deviates by >5 ppm, the sequence automatically halts. This closed-loop feedback ensures that any structural assignment derived from the sample is fundamentally sound.
Fig 2. Proposed ESI+ mass spectrometry fragmentation pathways for the [M+H]+ molecular ion.
Applications in Medicinal Chemistry
Understanding the structural and electronic properties of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride directly translates to synthetic success in drug discovery.
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HIV Therapeutics: The compound serves as a critical linker in the synthesis of novel bipyridine derivatives designed to inhibit HIV replication. The acetic acid moiety is typically engaged in amide coupling reactions with complex piperidine derivatives[1].
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Oncology & Immunology: In the design of dihydroorotate dehydrogenase (DHODH) inhibitors, pyridine acetic acid derivatives are utilized to probe specific binding pockets. The spatial orientation of the C4-methyl group provides critical steric bulk that enhances lipophilic ligand efficiency (LipE) within the enzyme's nonpolar binding cleft[2].
By maintaining the compound as a hydrochloride salt until the exact moment of coupling (where it is neutralized in situ with bases like DIPEA or TEA), chemists can prevent premature decarboxylation and maximize reaction yields.
References
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Sigma-Aldrich. "2-(4-methylpyridin-3-yl)acetic acid hydrochloride". MilliporeSigma. 4
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ChemicalBook. "2-(4-methylpyridin-3-yl)acetic acid". ChemicalBook Properties Database. 3
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Google Patents (WO2018127800A1). "Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication". WIPO. 1
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National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". PubMed Central.2
Sources
- 1. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-methylpyridin-3-yl)acetic acid | 913839-62-0 [chemicalbook.com]
- 4. 2-(2-methylpyridin-3-yl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-methylpyridin-3-yl)acetic acid | 913839-62-0 [m.chemicalbook.com]
